Celogentin A Celogentin A Celogentin A is a natural product found in Celosia argentea with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1936584
InChI: InChI=1S/C45H63N13O9/c1-20(2)14-30-41(63)56-35(22(5)6)42(64)54-31-17-26-25-10-9-23(34(21(3)4)36(43(65)53-30)57-39(61)28-11-12-33(59)50-28)15-29(25)51-37(26)58-18-24(49-19-58)16-32(44(66)67)55-38(60)27(52-40(31)62)8-7-13-48-45(46)47/h9-10,15,18-22,27-28,30-32,34-36,51H,7-8,11-14,16-17H2,1-6H3,(H,50,59)(H,52,62)(H,53,65)(H,54,64)(H,55,60)(H,56,63)(H,57,61)(H,66,67)(H4,46,47,48)
SMILES:
Molecular Formula: C45H63N13O9
Molecular Weight: 930.1 g/mol

Celogentin A

CAS No.:

Cat. No.: VC1936584

Molecular Formula: C45H63N13O9

Molecular Weight: 930.1 g/mol

* For research use only. Not for human or veterinary use.

Celogentin A -

Specification

Molecular Formula C45H63N13O9
Molecular Weight 930.1 g/mol
IUPAC Name 13-[3-(diaminomethylideneamino)propyl]-22-(2-methylpropyl)-12,15,18,21,24-pentaoxo-25-[(5-oxopyrrolidine-2-carbonyl)amino]-19,26-di(propan-2-yl)-3,5,7,11,14,17,20,23-octazapentacyclo[14.13.2.12,27.15,8.04,30]tritriaconta-1,4(30),6,8(33),27(32),28-hexaene-10-carboxylic acid
Standard InChI InChI=1S/C45H63N13O9/c1-20(2)14-30-41(63)56-35(22(5)6)42(64)54-31-17-26-25-10-9-23(34(21(3)4)36(43(65)53-30)57-39(61)28-11-12-33(59)50-28)15-29(25)51-37(26)58-18-24(49-19-58)16-32(44(66)67)55-38(60)27(52-40(31)62)8-7-13-48-45(46)47/h9-10,15,18-22,27-28,30-32,34-36,51H,7-8,11-14,16-17H2,1-6H3,(H,50,59)(H,52,62)(H,53,65)(H,54,64)(H,55,60)(H,56,63)(H,57,61)(H,66,67)(H4,46,47,48)
Standard InChI Key MUYGMOBSBHOVEC-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Introduction

Isolation and Characterization

Celogentin A was isolated from the seeds of Celosia argentea alongside celogentins B and C, as well as a known related peptide, moroidin . The isolation process involved extraction from plant material followed by various chromatographic techniques to separate the individual components.

The structure, including absolute stereochemistry, was determined using extensive NMR methods and chemical analyses . These techniques allowed researchers to elucidate the complex architecture of this bicyclic peptide, including the unusual cross-links that define its structural framework.

The absolute stereochemistry determination was crucial for understanding the three-dimensional arrangement of the molecule, which plays an important role in its biological activity and potential interaction with target proteins.

Biological Activity

Antimitotic Properties

Celogentin A exhibits significant antimitotic activity, specifically through the inhibition of tubulin polymerization . Tubulin is a globular protein that plays a crucial role during cell division, and compounds that interfere with tubulin dynamics can prevent cell proliferation—a property that makes them potential candidates for anticancer therapy.

Comparative Potency

In comparative studies of the celogentin family, Celogentin A demonstrates moderate inhibitory activity against tubulin polymerization. While it does show biological activity, it is significantly less potent than Celogentin C:

CompoundIC50 for Tubulin Polymerization Inhibition
Celogentin A20-30 µM
Celogentin C0.8 µM
Vinblastine (reference anticancer agent)3.0 µM

As shown in the table, Celogentin A (along with celogentins B and D) exhibits an IC50 value of 20-30 µM, indicating that it is less potent than both Celogentin C (IC50 0.8 µM) and the anticancer agent vinblastine (IC50 3.0 µM) .

Structure-Activity Relationship

Research into the structure-activity relationship of celogentins has revealed important insights about the molecular features that contribute to their biological activity. Studies using celogentin derivatives and analogues indicate that the bicyclic ring system, including the unusual non-peptide connections, is crucial for their interaction with tubulin .

The observed differences in antimitotic potency between Celogentin A and Celogentin C suggest that specific structural elements affect the strength of interaction with tubulin. Celogentin C, the only family member to possess a proline residue in its right-hand ring, exhibits the greatest potency in inhibiting tubulin polymerization . This observation highlights the importance of ring composition and conformation in determining biological activity.

The structure-activity relationship studies suggest that the bicyclic ring system of celogentins, with ring sizes and conformations suitable for interaction with tubulin, is essential for their biological activity .

Biosynthesis and Synthetic Approaches

Biosynthetic Pathway

Recent research has provided insights into the biosynthetic origin of celogentin peptides. Kersten, Weng, and colleagues have reported that moroidin peptides, which are structurally related to celogentins, are ribosomally synthesized and post-translationally modified peptides (RiPPs) .

The biosynthesis involves proteins containing a conserved plant-specific BURP domain that encodes both the core peptide and a cyclase domain. The proposed biosynthetic route includes cyclization of the core peptide followed by proteolytic cleavage and further modifications .

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